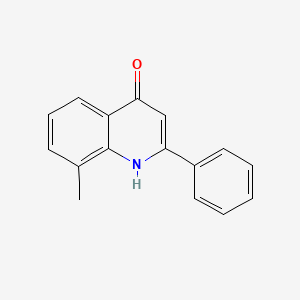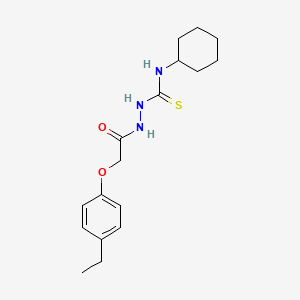![molecular formula C17H16N8O3 B2542645 N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 2034414-11-2](/img/structure/B2542645.png)
N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxadiazoles are a class of aromatic heterocyclic compounds containing an oxadiazole ring, a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . They are known to exhibit a wide range of biological activities and are a component of several pharmaceutical drugs .
Synthesis Analysis
The synthesis of oxadiazoles often involves the reaction of amidoximes with carboxylic acids or their derivatives . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis
The molecular structure of oxadiazoles can be studied using single crystal X-ray diffraction methods . Intramolecular hydrogen bonding between the nitrogen atom of the oxadiazole moiety and an NH2 group has been revealed in some structures .Chemical Reactions Analysis
Oxadiazoles can participate in a variety of chemical reactions. For example, they can rearrange into other heterocycles due to their low aromaticity and the presence of a weak O–N bond .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific oxadiazole compound can vary depending on its exact structure. For example, one oxadiazole compound was reported as a yellow powder with a melting point of 188–190°C .Scientific Research Applications
Anticancer Activity
The compound has shown promise as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, assessing its cytotoxicity and potential for inhibiting tumor growth. Further studies are needed to elucidate its precise mechanisms of action and optimize its therapeutic efficacy .
Antimicrobial Properties
The compound exhibits antimicrobial activity against bacteria, fungi, and other pathogens. It may serve as a lead compound for developing novel antibiotics or antifungal agents. Investigating its interactions with microbial targets and understanding its mode of action are critical for drug development .
Analgesic and Anti-Inflammatory Effects
Preliminary studies suggest that this compound possesses analgesic and anti-inflammatory properties. It could potentially be explored as a non-opioid pain reliever or an anti-inflammatory drug. Further in vivo experiments and clinical trials are necessary to validate these effects .
Antioxidant Activity
The compound’s chemical structure suggests potential antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Researchers are investigating its ability to scavenge free radicals and mitigate oxidative damage .
Antiviral Potential
In silico studies have hinted at the compound’s antiviral activity. It may interfere with viral replication or entry processes. Researchers are actively exploring its potential against specific viruses, including RNA and DNA viruses .
Enzyme Inhibitors
The compound has shown inhibitory effects on enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. These enzymes play essential roles in various physiological processes. Understanding the binding interactions and specificity of inhibition is crucial for drug design .
Anti-Lipase Activity
Lipase inhibitors are relevant for managing obesity and related metabolic disorders. The compound’s anti-lipase activity warrants further investigation for potential therapeutic applications .
Aromatase Inhibition
Aromatase inhibitors are used in breast cancer treatment. The compound’s structural features suggest it might interact with aromatase, making it a candidate for further evaluation in cancer therapy .
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . They have been found to have a broad spectrum of agricultural biological activities .
Mode of Action
They are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen .
Biochemical Pathways
They have been found to exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani .
Pharmacokinetics
The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability .
Result of Action
The result of the action of 1,2,4-oxadiazole derivatives is dependent on the specific derivative and its target. For example, some derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .
Action Environment
The need for new chemical entities to act against resistant microorganisms has been emphasized .
Safety and Hazards
Future Directions
The development of novel efficient and convenient methods for the synthesis of oxadiazoles with diverse peripheral functionalities is an important goal for modern organic chemistry . These compounds have potential applications in a variety of fields, including medicinal chemistry, material science, and the development of high-energy molecules .
properties
IUPAC Name |
N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8O3/c1-10-19-17(28-23-10)11-3-5-24-13(7-11)20-21-14(24)9-18-16(26)12-8-15-25(22-12)4-2-6-27-15/h3,5,7-8H,2,4,6,9H2,1H3,(H,18,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDBBEKGDNXRND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=NN5CCCOC5=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(S)-(2,6-dichlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine](/img/structure/B2542564.png)


![7-hexyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-(3,4-difluorophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2542577.png)
![N-[4-[(3Ar,4R,6aS)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carbonyl]phenyl]prop-2-enamide](/img/structure/B2542578.png)
![(2-Chlorophenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2542579.png)
![(E)-5-((3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid](/img/structure/B2542580.png)



![1-(4-((4-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2542585.png)